physical properties and melting point of Benzyl 2-(benzyloxy)-3-bromobenzoate
physical properties and melting point of Benzyl 2-(benzyloxy)-3-bromobenzoate
An In-depth Technical Guide to the Physicochemical Properties and Melting Point Determination of Benzyl 2-(benzyloxy)-3-bromobenzoate
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This technical guide provides a comprehensive analysis of the physical properties of Benzyl 2-(benzyloxy)-3-bromobenzoate, with a particular focus on its melting point. As a Senior Application Scientist, this document is structured to offer not only the available data but also to provide a framework for the experimental determination of these properties, reflecting a field-proven approach to the characterization of novel chemical entities.
Introduction
Benzyl 2-(benzyloxy)-3-bromobenzoate is a benzoate ester containing two benzyl ether functionalities. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile intermediates in the synthesis of more complex molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, formulation, and manufacturing.
While specific experimental data for Benzyl 2-(benzyloxy)-3-bromobenzoate is not extensively reported in the literature, this guide will provide a combination of available information, comparative analysis with structurally related compounds, and detailed protocols for its empirical characterization. One supplier has described the physical state of Benzyl 2-(benzyloxy)-3-bromobenzoate as an oil, which suggests that its melting point may be at or below room temperature.[1]
Molecular Structure and Its Implications for Physical Properties
The molecular structure of Benzyl 2-(benzyloxy)-3-bromobenzoate is key to understanding its physical properties. The presence of two bulky benzyl groups and a bromine atom on the benzoate ring influences its molecular weight, polarity, and intermolecular forces, which in turn determine its melting point, boiling point, and solubility.
Caption: Molecular Structure of Benzyl 2-(benzyloxy)-3-bromobenzoate.
Physicochemical Properties
Due to the limited direct experimental data, the following table includes information on related compounds to provide a comparative context for the anticipated properties of Benzyl 2-(benzyloxy)-3-bromobenzoate.
| Property | Benzyl 2-(benzyloxy)-3-bromobenzoate | Benzyl 2-bromobenzoate | 3-(Benzyloxy)benzyl bromide | Benzyl Benzoate |
| Molecular Formula | C21H17BrO3 | C14H11BrO2[2] | C14H13BrO[3] | C14H12O2[4] |
| Molecular Weight | 397.26 g/mol | 291.14 g/mol [2] | 277.16 g/mol [3] | 212.24 g/mol [4] |
| Physical State | Reported as an oil[1] | Data not available | White, orange or green crystalline powder[3] | Colorless liquid or white solid[5] |
| Melting Point | Not available | Data not available | 51 - 55 °C[3] | 21 °C[5] |
| Boiling Point | Not available | Data not available | Data not available | 324 °C[5] |
| Solubility | Predicted to be soluble in organic solvents | Data not available | Data not available | Insoluble in water[5] |
| CAS Number | 2385018-47-1[1] | 67460-09-7[2] | 1700-31-8[3] | 120-51-4[4] |
Expert Analysis and Predicted Properties
The larger molecular weight and the presence of two flexible benzyl ether groups in Benzyl 2-(benzyloxy)-3-bromobenzoate, compared to the related compounds, are expected to lead to stronger van der Waals forces. However, the asymmetry of the molecule and the potential for conformational flexibility might inhibit efficient crystal packing, which could result in a lower melting point or an amorphous (oily) state at room temperature, consistent with the supplier's description.[1]
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[6] For a novel or uncharacterized compound like Benzyl 2-(benzyloxy)-3-bromobenzoate, a precise determination of its melting point is essential.
Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.
Recommended Protocol: Capillary Melting Point Determination
This method is the most common and reliable for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Watch glass
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Place a small amount of the purified Benzyl 2-(benzyloxy)-3-bromobenzoate on a clean, dry watch glass. If the compound is crystalline, gently crush it into a fine powder using a spatula or a mortar and pestle.
-
Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be 2-3 mm in height.[7]
-
-
Melting Point Measurement:
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This will save time in subsequent, more accurate measurements.[6][8]
-
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[7] Insert a new capillary tube with the sample.
-
Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the melting point.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Caption: Workflow for Capillary Melting Point Determination.
Synthesis and Purification Considerations
The accurate determination of a melting point is contingent on the purity of the sample. Benzoate esters are commonly synthesized via Fischer-Speier esterification or by reacting a benzoyl chloride with an alcohol.[9][10] For Benzyl 2-(benzyloxy)-3-bromobenzoate, a plausible synthetic route would involve the esterification of 2-(benzyloxy)-3-bromobenzoic acid with benzyl alcohol.
Purification of the crude product is critical. Techniques such as column chromatography, recrystallization (if the compound is a solid at a lower temperature), and distillation under reduced pressure (for oils) should be employed to obtain a highly pure sample before any physical property measurements are taken. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
While direct experimental data on the physical properties of Benzyl 2-(benzyloxy)-3-bromobenzoate are limited, this guide provides a comprehensive framework for its characterization. Based on the available information for the compound being an oil and comparison with structurally similar molecules, it is predicted to have a melting point near or below room temperature. The provided detailed protocol for melting point determination offers a reliable method for the empirical validation of this property. For researchers in drug development and organic synthesis, a systematic approach to determining such fundamental physicochemical properties is indispensable for the successful application of novel compounds.
References
-
PubMed. (2001, June 15). Isolation and characterization of novel benzoates, cinnamates, flavonoids, and lignans from Riesling wine and screening for antioxidant activity. [Link]
-
University of Calgary. Melting point determination. [Link]
-
University of South Alabama. (2012, August 16). Melting Point Determination. [Link]
-
SSERC. Melting point determination. [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Der Pharma Chemica. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. [Link]
-
PMC. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. [Link]
-
ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
-
PubMed. (2020, June 15). Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines. [Link]
-
Hilaris Publisher. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
-
Der Pharma Chemica. (2026, February 12). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]
-
FooDB. (2010, April 8). Showing Compound Benzyl benzoate (FDB012844). [Link]
-
PubChemLite. 2-(benzyloxy)-5-bromobenzoic acid (C14H11BrO3). [Link]
-
PubChem. Benzyl 2-bromobenzoate | C14H11BrO2 | CID 603174. [Link]
-
PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate | C17H19NO3 | CID 4518223. [Link]
-
Cheméo. Chemical Properties of Benzyl Benzoate (CAS 120-51-4). [Link]
-
Inchem.org. ICSC 0390 - BENZYL BENZOATE. [Link]
Sources
- 1. Benzyl 2-(Benzyloxy)-3-bromobenzoate | 2385018-47-1 [chemicalbook.com]
- 2. Benzyl 2-bromobenzoate | C14H11BrO2 | CID 603174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzyl Benzoate (CAS 120-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. ICSC 0390 - BENZYL BENZOATE [inchem.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. southalabama.edu [southalabama.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
